![molecular formula C23H28O4 B1664819 3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one CAS No. 335371-36-3](/img/structure/B1664819.png)
3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one
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Overview
Description
AM-1710 is a cannabinoid CB2 agonist that has been shown to attenuate Morphine tolerance and withdrawal.
Scientific Research Applications
Synthesis and Structural Analysis
- Cannabinoids Synthesis: Studies have explored the synthesis of cannabinoids, including modifications of the 1-hydroxy group, which retain pharmacological activity (Matsumoto, Stark, & Meister, 1977). The compound's structure and pharmacological properties are altered based on specific changes to its molecular structure.
- Improved Synthesis Methods: Advances in synthesis methods have been made, such as the one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, offering a more efficient approach to producing similar compounds (Jilani, 2007).
- Structural Elucidation: Research has focused on elucidating the structure of related compounds and synthesizing them independently, which aids in understanding their chemical properties and potential applications (Manthey, Pyne, & Truscott, 1990).
Chemical Properties and Reactions
- Acylation Studies: Investigations into the acylation of hydroxy-6H-dibenzo[b,d]pyran compounds have been conducted, providing insights into their chemical reactivity and potential for further chemical modifications (Devlin, 1975).
- Cannabinol Synthesis: Research into the synthesis of cannabinol derivatives, including oxygenated forms, contributes to understanding the compound's potential alterations and derivatives (Novák & Salemink, 1984).
Biochemical Research
- Biotransformation Studies: Research into the biotransformation of related compounds by specific microorganisms can provide insights into metabolic pathways and potential biotechnological applications (Hsu et al., 2007).
Pharmaceutical Research
- Analgesic Properties: Investigations into the analgesic properties of cannabinoids and their derivatives, focusing on their efficacy as pain relievers, contribute to the understanding of their potential therapeutic applications (Melvin et al., 1984).
properties
CAS RN |
335371-36-3 |
---|---|
Product Name |
3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one |
Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-hydroxy-9-methoxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C23H28O4/c1-5-6-7-8-11-23(2,3)15-12-19(24)21-18-14-16(26-4)9-10-17(18)22(25)27-20(21)13-15/h9-10,12-14,24H,5-8,11H2,1-4H3 |
InChI Key |
ZAIKPEWFCSQNQB-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)OC)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one AM 1710 AM-1710 AM1710 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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